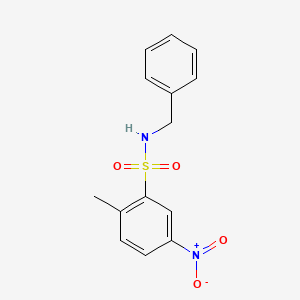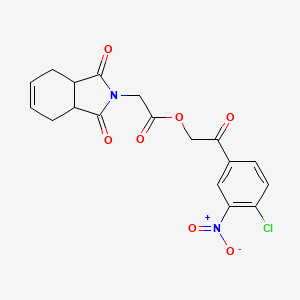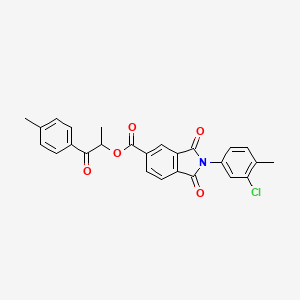![molecular formula C19H22ClNOS2 B3932912 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B3932912.png)
2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is a chemical compound that belongs to the family of amides. It is also known as CB13 and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, making it an important tool for researchers.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is based on its ability to bind selectively to the CB1 receptor. This binding prevents the activation of the receptor by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This, in turn, leads to a decrease in the activity of the endocannabinoid system, which is involved in several physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide have been extensively studied. It has been found to have several effects, including a decrease in food intake, an increase in locomotor activity, and a decrease in body weight. It has also been found to have analgesic effects, making it a potential therapeutic agent for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is its selectivity for the CB1 receptor. This makes it an important tool for researchers studying the endocannabinoid system. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide. One potential direction is to study its effects on other physiological processes, such as memory and learning. Another potential direction is to develop more water-soluble derivatives of this compound, which could make it easier to use in certain experiments. Additionally, the development of more selective CB1 receptor antagonists could lead to the development of new therapeutic agents for several conditions, including pain and obesity.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide has been extensively used in scientific research. It is primarily used as a selective antagonist for the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor is involved in several physiological processes, including appetite regulation, pain perception, and mood modulation.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS2/c1-14-3-5-16(6-4-14)13-23-12-11-21-19(22)15(2)24-18-9-7-17(20)8-10-18/h3-10,15H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICISLRYLGXMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)




![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)
![N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3932875.png)
![(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932878.png)

![1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
![(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932896.png)
![2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3932903.png)
![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3932915.png)